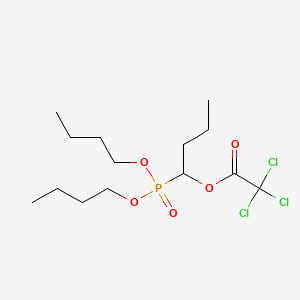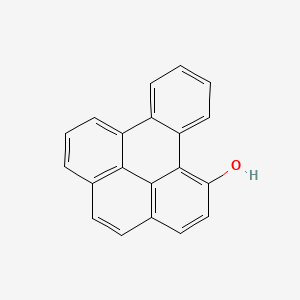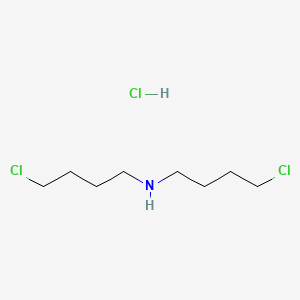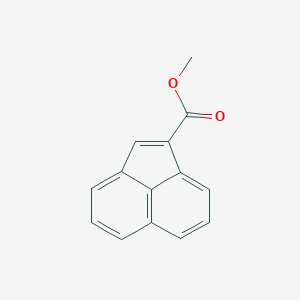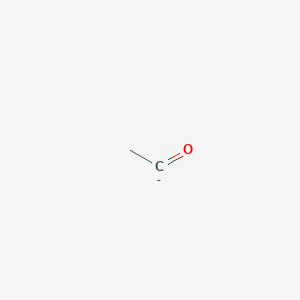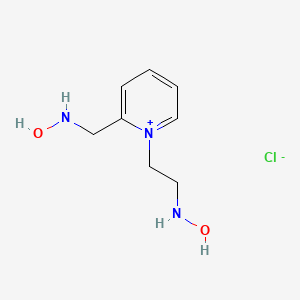
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is a synthetic organic compound It is characterized by the presence of hydroxyamino groups attached to an ethyl chain and a pyridinium ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride typically involves the following steps:
Starting Materials: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the hydroxyamino groups.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the stability of the hydroxyamino groups.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:
Batch Reactors: Using large batch reactors to carry out the reactions.
Continuous Flow Systems: Implementing continuous flow systems for more efficient production.
Quality Control: Ensuring the purity and consistency of the product through rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The hydroxyamino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The pyridinium ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-(Amino)ethyl)-2-((amino)methyl)pyridinium chloride: Similar structure but with amino groups instead of hydroxyamino groups.
1-(2-(Hydroxyethyl)-2-((hydroxymethyl)pyridinium chloride: Similar structure but with hydroxy groups instead of hydroxyamino groups.
Uniqueness
1-(2-(Hydroxyamino)ethyl)-2-((hydroxyamino)methyl)pyridinium chloride is unique due to the presence of hydroxyamino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
75375-29-0 |
|---|---|
Fórmula molecular |
C8H14ClN3O2 |
Peso molecular |
219.67 g/mol |
Nombre IUPAC |
N-[[1-[2-(hydroxyamino)ethyl]pyridin-1-ium-2-yl]methyl]hydroxylamine;chloride |
InChI |
InChI=1S/C8H14N3O2.ClH/c12-9-4-6-11-5-2-1-3-8(11)7-10-13;/h1-3,5,9-10,12-13H,4,6-7H2;1H/q+1;/p-1 |
Clave InChI |
LDCVYKWOTJMPTM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=[N+](C(=C1)CNO)CCNO.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{[(2-Sulfanylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14443280.png)

![N-(Benzo[a]phenazin-1-yl)benzamide](/img/structure/B14443301.png)
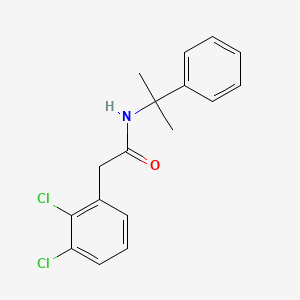
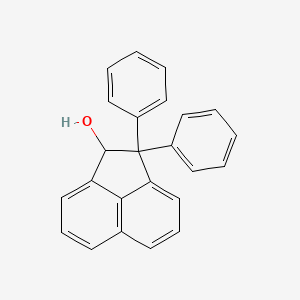
![Benzenesulfonamide, 4-[(3-pyridinylmethylene)amino]-](/img/structure/B14443311.png)
![2-[2-(Acetyloxy)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14443325.png)
![[(2-Methoxy-1,4-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B14443334.png)
